6-cyclopropyl-N-methylpyridazin-3-amine
CAS No.:
Cat. No.: VC18030005
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3 |
|---|---|
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 6-cyclopropyl-N-methylpyridazin-3-amine |
| Standard InChI | InChI=1S/C8H11N3/c1-9-8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,11) |
| Standard InChI Key | FBHDGDCWXPDAAY-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NN=C(C=C1)C2CC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted with a cyclopropyl group at position 6 and a methylamino group (-NH-CH₃) at position 3. Key structural features include:
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Pyridazine Core: Provides aromaticity and sites for electrophilic substitution.
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Cyclopropyl Substituent: Introduces steric bulk and conformational rigidity, potentially enhancing metabolic stability.
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Methylamino Group: Enhances solubility and enables hydrogen bonding interactions .
Molecular Formula: C₈H₁₁N₃
Molecular Weight: 149.19 g/mol
SMILES: CNC1=NN=C(C=C1)C2CC2
InChIKey: FBHDGDCWXPDAAY-UHFFFAOYSA-N .
Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Predicted) | 1.65 |
| Topological Polar Surface Area | 24.92 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
These properties suggest moderate lipophilicity and bioavailability, making the compound suitable for drug discovery .
Synthesis and Optimization
Synthetic Routes
While explicit protocols for 6-cyclopropyl-N-methylpyridazin-3-amine are scarce, analogous methodologies for pyridazine derivatives provide insights:
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Condensation Reactions: Cyclization of hydrazines with diketones or ketoesters under acidic conditions.
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Substitution Reactions: Introduction of cyclopropyl and methylamino groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Example Pathway:
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Pyridazine Formation: Reaction of 1,4-diketones with hydrazine to form the pyridazine ring.
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Cyclopropanation: Use of cyclopropylboronic acids or Simmons-Smith reagents to introduce the cyclopropyl group.
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Methylamination: Methylation of the amine group using methyl iodide or reductive amination with formaldehyde .
Challenges and Solutions
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Regioselectivity: Controlling substitution positions requires careful selection of catalysts (e.g., palladium for cross-couplings).
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Cyclopropane Stability: Strain in the cyclopropane ring may lead to ring-opening; mild reaction conditions (e.g., low temperatures) are critical .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
Based on structural analogs, 6-cyclopropyl-N-methylpyridazin-3-amine may exhibit:
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Enzyme Inhibition: Interaction with kinases or proteases due to hydrogen bonding with the pyridazine nitrogen atoms.
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Antimicrobial Activity: Disruption of bacterial cell wall synthesis via interference with penicillin-binding proteins.
Comparative Analysis with Analogous Compounds
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 6-Chloro-N-methylpyridin-2-amine | Chlorine at position 6 | Higher electronegativity | Antimicrobial (MIC: 500 ppm) |
| 1-(6-Fluoropyrimidin-4-yl)pyrrolidin-3-amine | Fluorine substitution | Enhanced lipophilicity | Anticancer (IC₅₀: 2.3 µM) |
The cyclopropyl group in 6-cyclopropyl-N-methylpyridazin-3-amine may improve metabolic stability compared to chlorinated analogs .
Applications in Drug Discovery
Target Identification
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Kinase Inhibitors: Pyridazine derivatives are explored as ATP-competitive inhibitors (e.g., JAK2 inhibitors for myeloproliferative disorders).
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Antimicrobial Agents: Structural similarity to quinolones suggests potential against DNA gyrase .
Case Studies
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Malaria Treatment: Triaminopyrimidine analogs (e.g., DK3137455T3) demonstrate antimalarial activity by targeting Plasmodium dihydrofolate reductase. The cyclopropyl group may enhance blood-brain barrier penetration .
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Cancer Therapy: Pyridazine-based compounds inhibit PARP-1, a key enzyme in DNA repair, with IC₅₀ values <100 nM .
Future Directions and Challenges
Research Priorities
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Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.
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Biological Screening: In vitro assays against kinase panels and antimicrobial strains.
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ADME Studies: Assessment of pharmacokinetics and toxicity profiles .
Technological Advances
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